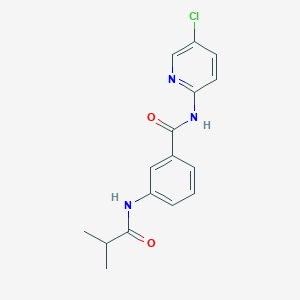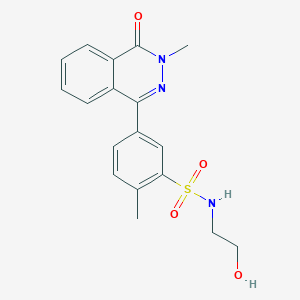![molecular formula C25H28N4O3 B4054139 2-{4-[4-(MORPHOLIN-4-YL)PHTHALAZIN-1-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE](/img/structure/B4054139.png)
2-{4-[4-(MORPHOLIN-4-YL)PHTHALAZIN-1-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE
Overview
Description
2-{4-[4-(MORPHOLIN-4-YL)PHTHALAZIN-1-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of phthalazine derivatives. Phthalazine derivatives are known for their significant biological activities and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phthalazine derivatives typically involves the cyclization of appropriate precursors. For instance, the preparation of 2-{4-[4-(MORPHOLIN-4-YL)PHTHALAZIN-1-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE can be achieved through the reaction of 4-(4-bromophenyl)phthalazinone with morpholine and piperidine under specific conditions . The reaction often requires the use of anhydrous potassium carbonate (K₂CO₃) in a dry solvent such as acetone .
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(MORPHOLIN-4-YL)PHTHALAZIN-1-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and piperidine moieties.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{4-[4-(MORPHOLIN-4-YL)PHTHALAZIN-1-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored as a candidate for developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{4-[4-(MORPHOLIN-4-YL)PHTHALAZIN-1-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, phthalazine derivatives have been shown to inhibit vascular endothelial growth factor receptors (VEGFR), which play a crucial role in angiogenesis and tumor growth . Additionally, the compound may interact with gamma-aminobutyric acid (GABA) receptors and cyclooxygenase-2 (COX-2) enzymes .
Comparison with Similar Compounds
Similar Compounds
Azelastin: An antihistamine with a phthalazine core.
Vatalanib: A VEGFR inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent with a phthalazine structure.
Uniqueness
2-{4-[4-(MORPHOLIN-4-YL)PHTHALAZIN-1-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its combination of a morpholine ring, a phthalazine core, and a piperidine moiety. This unique structure imparts distinct biological activities and pharmacological properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-(4-morpholin-4-ylphthalazin-1-yl)phenoxy]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c30-23(28-12-4-1-5-13-28)18-32-20-10-8-19(9-11-20)24-21-6-2-3-7-22(21)25(27-26-24)29-14-16-31-17-15-29/h2-3,6-11H,1,4-5,12-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLRGLXUFGYWGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3=NN=C(C4=CC=CC=C43)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-Allyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B4054067.png)
![4-Chloro-6-[(2,5-dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4054076.png)
![ethyl 1-(3,5-dimethoxybenzyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4054082.png)
amine oxalate](/img/structure/B4054088.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4054094.png)


![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B4054124.png)
![ethyl 4-(2-methoxyethyl)-1-[3-(methylthio)benzyl]-4-piperidinecarboxylate](/img/structure/B4054131.png)

![2-Chloro-5-[[[[4-(1-methylpropoxy)benzoyl ]amino]thioxomethyl ]amino]-benzoic acid](/img/structure/B4054143.png)
![1-[(1-Propan-2-yl-2,3-dihydroindol-5-yl)methyl]piperidine-3-carboxamide](/img/structure/B4054160.png)
![(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-(furan-2-ylmethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4054167.png)
![3-{[(3-acetylphenyl)amino]carbonyl}-7-(diphenylmethylene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4054175.png)
